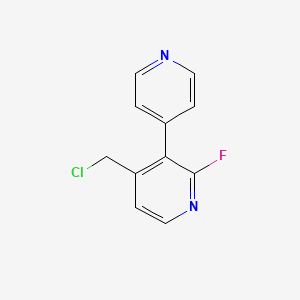
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of butylamino and dihydroxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Alkylation: The amino groups are then alkylated with butylamine to form 2-(Butylamino)-1,4-diaminoanthracene.
Oxidation: Finally, the compound is oxidized to introduce the quinone structure, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The quinone structure can be reduced back to dihydroxy groups.
Substitution: The butylamino group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
科学研究应用
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
作用机制
The mechanism of action of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. In the context of its anticancer properties, it is believed to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the butylamino group, making it less hydrophobic.
2-Aminoanthraquinone: Contains an amino group instead of a butylamino group, affecting its reactivity and solubility.
2-(Ethylamino)-1,4-dihydroxyanthracene-9,10-dione: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties.
Uniqueness
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of the butylamino group, which enhances its hydrophobicity and affects its interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
13217-65-7 |
|---|---|
分子式 |
C18H17NO4 |
分子量 |
311.3 g/mol |
IUPAC 名称 |
2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-3-8-19-12-9-13(20)14-15(18(12)23)17(22)11-7-5-4-6-10(11)16(14)21/h4-7,9,19-20,23H,2-3,8H2,1H3 |
InChI 键 |
VDIFWXJQMUAUMY-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
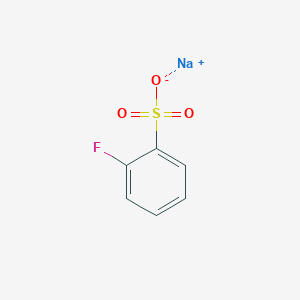
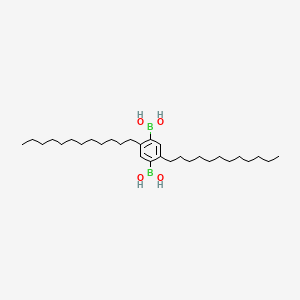
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

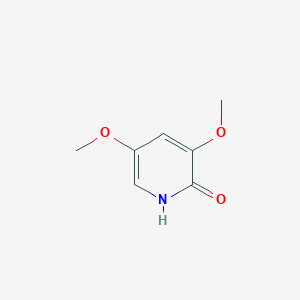

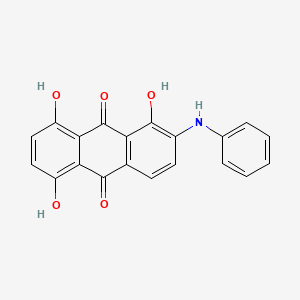
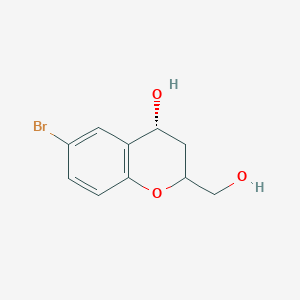
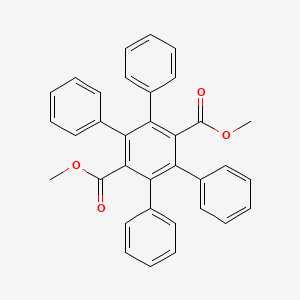
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
